4-(2-Oxopropyl)cyclopent-2-en-1-one
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Overview
Description
4-(2-Oxopropyl)cyclopent-2-en-1-one is an organic compound that features both a ketone and an alkene functional group. This compound is a derivative of cyclopentenone, which is known for its presence in various natural products and its utility in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(2-Oxopropyl)cyclopent-2-en-1-one can be synthesized through several methods:
Elimination of α-bromo-cyclopentanone: This method involves the use of lithium carbonate to eliminate the bromine atom from α-bromo-cyclopentanone, resulting in the formation of the cyclopentenone structure.
Claisen Condensation: This method involves the condensation of unsaturated diesters followed by decarboxylation and isomerization to form the cyclopentenone structure.
Acid-Catalyzed Dehydration: Cyclopentanediols can be dehydrated in the presence of an acid to form cyclopentenone.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the above-mentioned methods, optimized for yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.
Chemical Reactions Analysis
Types of Reactions
4-(2-Oxopropyl)cyclopent-2-en-1-one undergoes several types of chemical reactions:
Nucleophilic Conjugate Addition: This compound can react with nucleophiles in a conjugate addition manner due to the presence of the α,β-unsaturated ketone.
Diels-Alder Reaction: It acts as an excellent dienophile in Diels-Alder reactions, forming cycloaddition products with various dienes.
Michael Reaction: The compound can participate in Michael addition reactions with silyl enol ethers and siloxanes.
Common Reagents and Conditions
Nucleophilic Conjugate Addition: Common reagents include organocopper nucleophiles and other nucleophiles that can add to the β-carbon of the enone.
Diels-Alder Reaction: This reaction typically requires a diene and can be catalyzed by Lewis acids to enhance the reaction rate.
Michael Reaction: Reagents such as silyl enol ethers and siloxanes are used under basic conditions to facilitate the addition to the enone.
Major Products Formed
Nucleophilic Conjugate Addition: The major products are β-substituted cyclopentenones.
Diels-Alder Reaction: The products are typically bicyclic compounds formed by the cycloaddition of the diene and the enone.
Michael Reaction: The products are Michael adducts with various substituents at the β-position of the enone.
Scientific Research Applications
4-(2-Oxopropyl)cyclopent-2-en-1-one has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Biological Studies: The compound is studied for its potential biological activities, including its role as a precursor to bioactive molecules.
Material Science: It is used in the development of new materials with specific properties due to its reactive functional groups.
Mechanism of Action
The mechanism of action of 4-(2-Oxopropyl)cyclopent-2-en-1-one involves its reactivity as an α,β-unsaturated ketone. The compound can undergo nucleophilic addition reactions, where nucleophiles attack the β-carbon, leading to the formation of various adducts. The presence of both the ketone and alkene functional groups allows for a wide range of chemical transformations.
Comparison with Similar Compounds
Similar Compounds
Cyclopropenone: Contains a three-membered ring with a ketone group.
Cyclobutenone: Contains a four-membered ring with a ketone group.
Cyclohexenone: Contains a six-membered ring with a ketone group.
Cycloheptenone: Contains a seven-membered ring with a ketone group.
Uniqueness
4-(2-Oxopropyl)cyclopent-2-en-1-one is unique due to its five-membered ring structure combined with the presence of both a ketone and an alkene functional group. This combination allows for diverse reactivity and makes it a valuable intermediate in organic synthesis.
Properties
CAS No. |
62359-90-4 |
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Molecular Formula |
C8H10O2 |
Molecular Weight |
138.16 g/mol |
IUPAC Name |
4-(2-oxopropyl)cyclopent-2-en-1-one |
InChI |
InChI=1S/C8H10O2/c1-6(9)4-7-2-3-8(10)5-7/h2-3,7H,4-5H2,1H3 |
InChI Key |
DHYGKJVNNUMXDD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1CC(=O)C=C1 |
Origin of Product |
United States |
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